molecular formula C13H21N3O3S B8361650 Tert-butyl 2-(methylsulfanyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Tert-butyl 2-(methylsulfanyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B8361650
M. Wt: 299.39 g/mol
InChI Key: KRKAHYHESQMKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(methylsulfanyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H21N3O3S

Molecular Weight

299.39 g/mol

IUPAC Name

tert-butyl 2-methylsulfanyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

InChI

InChI=1S/C13H21N3O3S/c1-12(2,3)19-11(18)16-7-5-13(6-8-16)9(17)14-10(15-13)20-4/h5-8H2,1-4H3,(H,14,15,17)

InChI Key

KRKAHYHESQMKKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodomethane (0.329 ml, 5.28 mmol) and a 1 N aqueous NaOH solution (3.3 ml, 3.3 mmol) were sequentially added to a solution of 4-oxo-2-thioxo-1,3,8-triaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (944 mg, 3.3 mmol) in methanol (33 ml) at room temperature, and the mixture was stirred at the same temperature overnight. Water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layers were combined and dried over magnesium sulfate, and the solvent was then distilled off. The residue was purified by silica gel column chromatography to give 2-methylsulfanyl-4-oxo-1,3,8-triaza-spiro[4.5]dec-1-ene-8-carboxylic acid tert-butyl ester (762 mg, 77%).
Quantity
0.329 mL
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
4-oxo-2-thioxo-1,3,8-triaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
Quantity
944 mg
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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